1-Methyl-6-oxopiperidine-3-carboxylic acid
Overview
Description
1-Methyl-6-oxopiperidine-3-carboxylic acid is a compound that can be related to various piperidine derivatives, which are of significant interest in medicinal chemistry due to their presence in a variety of bioactive molecules. Although the provided papers do not directly discuss 1-Methyl-6-oxopiperidine-3-carboxylic acid, they do provide insights into similar compounds and their synthesis, structure, and reactivity, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives is well-documented in the provided papers. For instance, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was prepared using a double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation . Another paper describes the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, which is an intermediate in the synthesis of a protein tyrosine kinase inhibitor, through a series of steps starting from 4-methylpyridinium . These methods could potentially be adapted for the synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can exhibit keto-enol tautomerism and configurational isomerism, as observed in the study of methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate enolic forms . The stereochemistry of these compounds was determined using NMR data, which is a crucial technique for analyzing the molecular structure of such compounds. This information is relevant for understanding the structural aspects of 1-Methyl-6-oxopiperidine-3-carboxylic acid.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be quite varied. For example, the desymmetrization of a piperidine derivative was achieved using iodocarbamation, allowing for monofunctionalizations of the resulting oxazolidinone . Additionally, the synthesis of 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives involved Dieckmann-type cyclization and displacement reactions with pyrrolidine and piperidine . These reactions highlight the potential transformations that could be applied to 1-Methyl-6-oxopiperidine-3-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are not directly discussed in the provided papers. However, the synthesis and structural studies imply that these compounds can exhibit different physical states and reactivities depending on their substitution patterns and stereochemistry. For instance, the presence of different substituents can influence the acidity, basicity, and solubility of these compounds, which in turn affects their potential as pharmaceutical agents . These properties would be important to consider when studying 1-Methyl-6-oxopiperidine-3-carboxylic acid.
Scientific Research Applications
Penicillin Biosynthesis
1-Methyl-6-oxopiperidine-3-carboxylic acid, a cyclic α-aminoadipic acid derivative, has been identified in the fermentation process of Penicillium chrysogenum PQ-96, which is involved in penicillin G biosynthesis. This compound accumulates in concentrations ranging from 0.36 mg/ml to 2.41 mg/ml during the biosynthesis process of penicillin G (Kurz↦kowski et al., 1990). Furthermore, it has been found to reverse the l-lysine inhibition of penicillin G production by Penicillium chrysogenum PQ-96, suggesting a potential regulatory role in antibiotic synthesis (Kurz↦kowski et al., 1990).
Synthesis of Bioactive Compounds
The compound plays a role in the synthesis of certain bioactive molecules. One example is the synthesis and stereochemistry studies of 3-Azabicyclo[3.3.1]nonane derivatives, where methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates react with various compounds to form substituted products (Vafina et al., 2003). Additionally, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been synthesized, which serves as a chiral building block for the synthesis of piperidine-related alkaloids (Takahata et al., 2006).
Enantioselective Synthesis
This compound has also been involved in enantioselective synthesis processes. For example, an asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate was investigated, leading to the synthesis of chiral 3-benzylpiperidine derivatives (Wang et al., 2018). This demonstrates its utility in the production of biologically active compounds with specific chiral configurations.
Safety And Hazards
“1-Methyl-6-oxopiperidine-3-carboxylic acid” is classified as an irritant . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
1-methyl-6-oxopiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLCUICPLLRLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649467 | |
Record name | 1-Methyl-6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-oxopiperidine-3-carboxylic acid | |
CAS RN |
22540-51-8 | |
Record name | 1-Methyl-6-oxopiperidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22540-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-6-oxopiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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